Comparative Linker Length and Functional Group Chemistry: (S,R,S)-AHPC-C1-Br vs. (S,R,S)-AHPC-C10-NH2
(S,R,S)-AHPC-C1-Br features a minimal C1-bromoacetyl linker, offering a distinct conjugation handle and shorter rigid linker profile compared to longer, more flexible linkers found in other VHL conjugates like (S,R,S)-AHPC-C10-NH2 . The bromoacetyl group is highly reactive toward thiols, enabling efficient and stable conjugation to cysteine-containing target protein ligands or linkers . In contrast, (S,R,S)-AHPC-C10-NH2 contains a C10 alkyl chain terminated with a primary amine, which requires different conjugation chemistry (e.g., amide coupling with carboxylic acids) . The choice between a C1-bromoacetyl and a C10-amine linker directly impacts the synthetic route and the final linker length of the PROTAC, a critical parameter for ternary complex formation.
| Evidence Dimension | Linker Length and Functional Group |
|---|---|
| Target Compound Data | C1-bromoacetyl linker; Molecular Weight: 551.50 g/mol |
| Comparator Or Baseline | (S,R,S)-AHPC-C10-NH2 (VH032-C10-NH2): C10-alkyl-amine linker; Molecular Weight: ~658.3 g/mol (based on formula C36H48N6O4S) |
| Quantified Difference | Linker length differs by approximately 9 methylene units; terminal functional group differs (bromoacetyl vs. primary amine). |
| Conditions | Structural analysis based on published molecular formulas. |
Why This Matters
The shorter, more reactive C1-bromoacetyl linker in (S,R,S)-AHPC-C1-Br provides a unique starting point for synthesizing PROTACs with minimized linker length, which is crucial for optimizing target degradation efficiency.
